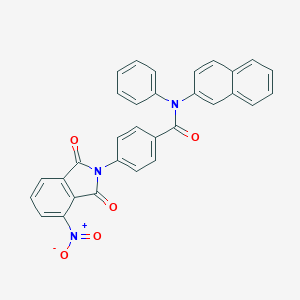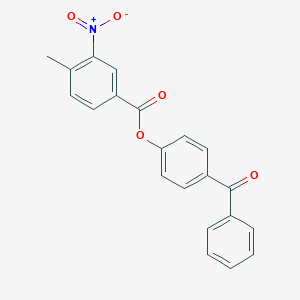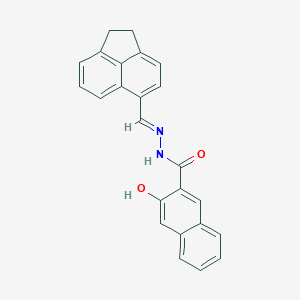![molecular formula C34H36N2O6S B390370 4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE](/img/structure/B390370.png)
4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzamide and sulfonyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzoic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions, where the butoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-BUTOXYBENZAMIDE: A simpler analog with similar benzamide functionality.
BENZENESULFONAMIDE: Contains the sulfonyl group but lacks the complex benzamide structure.
4-BUTOXYBENZENESULFONYL CHLORIDE: A precursor used in the synthesis of the target compound.
Uniqueness
4-BUTOXY-N-{4-[4-(4-BUTOXYBENZAMIDO)BENZENESULFONYL]PHENYL}BENZAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C34H36N2O6S |
|---|---|
Molekulargewicht |
600.7g/mol |
IUPAC-Name |
4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]phenyl]sulfonylphenyl]benzamide |
InChI |
InChI=1S/C34H36N2O6S/c1-3-5-23-41-29-15-7-25(8-16-29)33(37)35-27-11-19-31(20-12-27)43(39,40)32-21-13-28(14-22-32)36-34(38)26-9-17-30(18-10-26)42-24-6-4-2/h7-22H,3-6,23-24H2,1-2H3,(H,35,37)(H,36,38) |
InChI-Schlüssel |
TUUWPSAODGXOOU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCCC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B390289.png)

![N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide](/img/structure/B390291.png)
![[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate](/img/structure/B390294.png)
![4-{1-[4-({3-Nitro-4-methylbenzoyl}oxy)phenyl]-1-methylethyl}phenyl 3-nitro-4-methylbenzoate](/img/structure/B390295.png)
![3-bromo-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B390296.png)

![3-(6-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 3-methoxybenzoate](/img/structure/B390300.png)
![2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390301.png)
![2-(2-Methylphenyl)-5-[2-(2-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B390302.png)
![N-[3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B390303.png)

![5-bromo-2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide](/img/structure/B390310.png)
